2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinonitrile
Overview
Description
2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and a nitrile group
Preparation Methods
The synthesis of 2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions One common synthetic route includes the reaction of 4-bromopyridine with trifluoromethylated reagents under specific conditions to introduce the trifluoromethyl groupIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or organometallic compounds.
Hydrolysis: The nitrile group can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Scientific Research Applications
2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific pathways in cancer therapy.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
Compared to other nicotinonitriles, 2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:
2-(Pyridin-4-yl)nicotinonitrile: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
6-(Trifluoromethyl)nicotinonitrile: Lacks the pyridin-4-yl group, affecting its overall properties and applications.
Properties
IUPAC Name |
2-pyridin-4-yl-6-(trifluoromethyl)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3/c13-12(14,15)10-2-1-9(7-16)11(18-10)8-3-5-17-6-4-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPGRTPXSYPDBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C#N)C2=CC=NC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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